6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride
Description
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride (T293905) is a pyridine-based analog of cytisine, a well-characterized neuronal nicotinic acetylcholine receptor (nAChR) agonist . As a dihydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form, making it suitable for biochemical and pharmacological studies. Its structure comprises a bicyclic framework with a pyridine ring fused to an azepine system, stabilized by a methano bridge. This compound is classified as a "Highly Purified" biochemical and is utilized in research targeting nAChR-mediated pathways, including cognitive function and addiction studies .
Properties
IUPAC Name |
4,10-diazatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-11-6-10-8-3-7(9(1)10)4-12-5-8;;/h1-2,6-8,12H,3-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLPPFOKFWXLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the methanopyridoazepine ring system. The final step often involves the addition of hydrochloric acid to obtain the dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
B-HT 920 (6-Allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine dihydrochloride)
- Structure : Features a thiazolo[4,5-d]azepine core with an allyl substituent, differing from the pyrido[3,4-d]azepine system in the target compound.
- Activity : Acts as an α2 adrenergic and GABAB receptor agonist, demonstrating antitussive effects in guinea pig models .
- Key Difference : The thiazole ring in B-HT 920 confers selectivity for adrenergic/GABAB pathways, whereas the pyridine moiety in T293905 targets nAChRs .
JNJ-18038683 (1-Benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine)
- Structure : A pyrazolo[3,4-d]azepine derivative with benzyl and chlorophenyl groups.
- Activity : Developed as a citrate salt for behavioral neuroscience research, likely modulating serotonin receptors due to structural similarities to arylpiperazine derivatives .
- Key Difference : The pyrazolo ring and bulky substituents reduce nAChR affinity compared to T293905, shifting its activity toward CNS modulation .
5-(3-Piperazin-1-ylpropyl)-5H-dibenzo[b,f]azepine Dihydrochloride
- Structure : A tricyclic dibenzazepine with a piperazine-propyl side chain.
- Activity : Related to tricyclic antidepressants (e.g., opipramol), inhibiting neurotransmitter reuptake .
- Key Difference: The dibenzo-fused system enhances lipophilicity and serotonin/norepinephrine reuptake inhibition, contrasting with T293905's nAChR specificity .
Pharmacokinetic and Physicochemical Comparisons
Substituent Effects on Bioactivity
- Heterocyclic Modifications : Imidazo[1,2-d][1,4]diazepine derivatives (e.g., CAS 933742-83-7) show divergent activity due to additional nitrogen atoms, favoring interactions with ion channels over nAChRs .
Biological Activity
6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride is a chemical compound with the molecular formula C10H12N2·2HCl. This compound is notable for its unique structure that includes a fused azepine ring and a methano bridge. It has garnered interest in various fields of research due to its potential biological activities.
- Molecular Weight : 160.22 g/mol
- CAS Number : 833458-84-7
- Structure : The compound features a fused ring system that contributes to its distinct chemical and physical properties.
Biological Activity
The biological activity of this compound has been explored in several studies. Key findings include:
Antitumor Activity
Research has indicated that compounds related to this structure may exhibit antitumor properties. For instance, derivatives have been studied for their ability to inhibit PARP-1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. Inhibiting PARP-1 can lead to synthetic lethality in cancer cells, particularly in those with BRCA mutations.
- Case Study : A study found that a similar compound demonstrated effective inhibition of A549 lung cancer cells with an IC50 value of 1.95 µM. The compound induced apoptosis and reduced the biosynthesis of poly(ADP-ribose) .
Antimicrobial Activity
The antimicrobial potential of compounds within this class has also been investigated. Preliminary studies suggest that they may possess activity against both Gram-positive and Gram-negative bacteria.
| Compound | Gram-Positive Activity | Gram-Negative Activity |
|---|---|---|
| 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine | Moderate | Low |
This table summarizes the antimicrobial activity observed in preliminary assays .
The mechanism through which 6,7,8,9-tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine exerts its biological effects is not fully elucidated but may involve:
- Inhibition of DNA Repair : By targeting PARP enzymes.
- Induction of Apoptosis : Triggering cell death pathways in cancerous cells.
- Antimicrobial Action : Disrupting bacterial cell wall synthesis or function.
Research Applications
This compound is being explored for its potential applications in:
- Drug Development : As a precursor for synthesizing novel therapeutic agents.
- Biological Research : Investigating its interactions with biomolecules to understand its pharmacological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
